N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide
Description
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide is a synthetic propanamide derivative characterized by a piperidine-substituted pentyl chain and a phenoxypropanamide backbone. The phenoxy group may enhance lipophilicity, influencing blood-brain barrier permeability, while the propanamide chain provides metabolic stability compared to ester analogs.
Properties
Molecular Formula |
C20H32N2O2 |
|---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
N-(4-methyl-2-piperidin-1-ylpentyl)-3-phenoxypropanamide |
InChI |
InChI=1S/C20H32N2O2/c1-17(2)15-18(22-12-7-4-8-13-22)16-21-20(23)11-14-24-19-9-5-3-6-10-19/h3,5-6,9-10,17-18H,4,7-8,11-16H2,1-2H3,(H,21,23) |
InChI Key |
YEHJASWLZHIQCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CNC(=O)CCOC1=CC=CC=C1)N2CCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide typically involves the formation of the piperidine ring followed by the attachment of the phenoxypropanamide moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the phenoxypropanamide group via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve:
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: Conversion of the piperidine ring to piperidinone.
Reduction: Reduction of the amide group to an amine.
Substitution: Nucleophilic substitution reactions involving the phenoxy group.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as alkoxides or amines for substitution reactions.
Major Products
The major products formed from these reactions include piperidinone derivatives, reduced amines, and substituted phenoxy compounds .
Scientific Research Applications
N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[4-methyl-2-(piperidin-1-yl)pentyl]-3-phenoxypropanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound is compared below with three propanamide/pyrrole derivatives (Table 1):
Table 1: Structural and Pharmacological Comparison of Propanamide Derivatives
Key Observations:
Piperidine vs. Pyrrole Core: The piperidine ring in this compound and N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenylpropanamide is associated with CNS targeting, whereas pyrrole alkaloids (e.g., ) exhibit broader bioactivity, including antitumor effects due to their aromatic heterocycle and substituents like formyl groups .
Substituent Effects: Phenoxy vs. Phenyl: The phenoxy group in the main compound may improve solubility compared to the phenyl group in CAS 61086-18-8, though methoxymethyl in the latter could enhance metabolic stability .
Alkyl Chain Variations :
- The branched pentyl chain in the main compound may confer higher lipophilicity (logP) compared to the linear chains in pyrrole alkaloids, influencing tissue distribution.
Pharmacological and Physicochemical Properties
- Lipophilicity: The main compound’s phenoxy and piperidine groups suggest moderate lipophilicity, balancing CNS penetration and solubility. In contrast, the fluorinated biphenyl derivative () may exhibit higher logP due to aromatic fluorine .
- Metabolic Stability : Propanamide derivatives generally resist esterase hydrolysis, but the methoxymethyl group in CAS 61086-18-8 could further reduce oxidative metabolism compared to the main compound .
- Therapeutic Potential: The indole-fluorous compound () shares structural motifs with serotonin receptor ligands, implying possible neuropsychiatric applications . Pyrrole alkaloids () demonstrate antioxidant and antitumor activities, attributed to electron-rich heterocycles and hydroxyl groups .
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